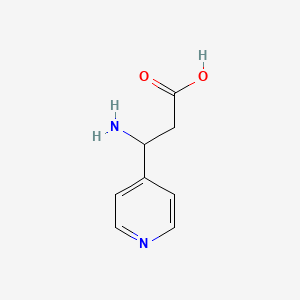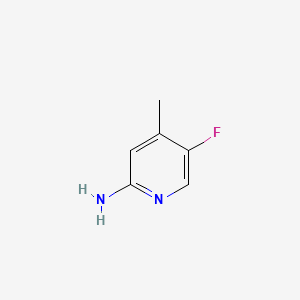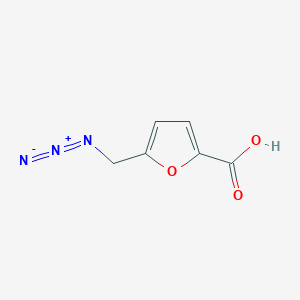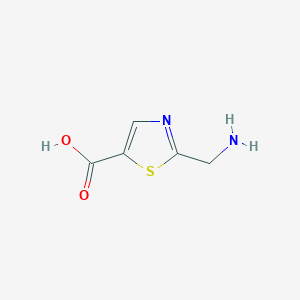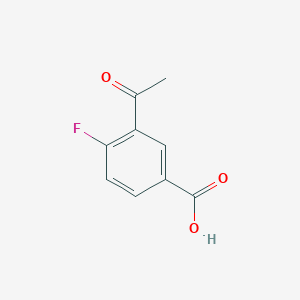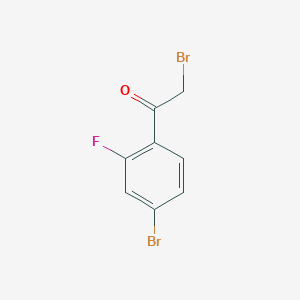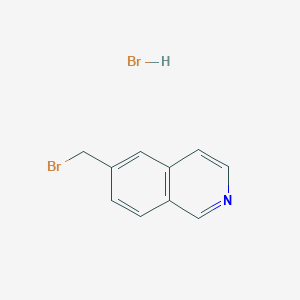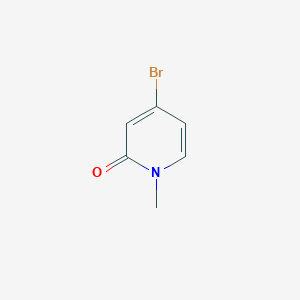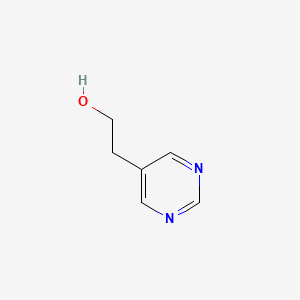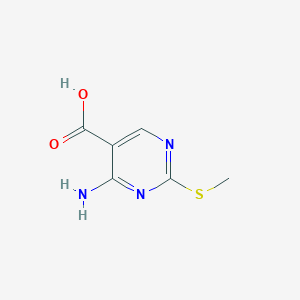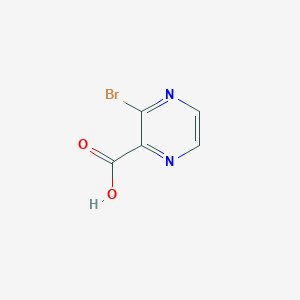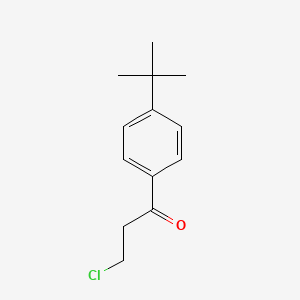
1-(4-T-Butylphenyl)-3-chloropropan-1-one
Descripción general
Descripción
The compound 1-(4-T-Butylphenyl)-3-chloropropan-1-one is a chlorinated ketone with a tert-butyl group attached to the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for understanding its properties and reactivity.
Synthesis Analysis
The synthesis of chlorinated organic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene involves a three-step reaction sequence, including stereoselective dichlorocarbene addition, phenyllithium addition, and a key SnCl4-mediated benzannulation, demonstrating the intricacy of synthesizing chlorinated aromatic compounds . Similarly, the synthesis of chloroacetyl chloride incorporated piperidin-4-ones involves multiple steps, including the use of N-chloroacetyl chloride and characterization by FT-IR and NMR analyses . These examples highlight the potential complexity in synthesizing compounds like 1-(4-T-Butylphenyl)-3-chloropropan-1-one.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be elucidated using various spectroscopic techniques and computational studies. For example, the structure of chloroacetyl chloride incorporated piperidin-4-ones was confirmed by single crystal XRD analysis, and computational studies provided insights into the molecular design and optoelectronic properties . Similarly, the molecular structure and vibrational spectra of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, were analyzed using density functional theory, revealing details about the charge transfer within the molecule . These techniques could be applied to analyze the molecular structure of 1-(4-T-Butylphenyl)-3-chloropropan-1-one.
Chemical Reactions Analysis
Chlorinated compounds can undergo a variety of chemical reactions. The reaction of 1,3-dichloropropene with lithium powder and an electrophile in THF followed by hydrolysis yields unsaturated 1,5-diols, which can be further transformed into dihydropyrans . This demonstrates the reactivity of chlorinated compounds in nucleophilic substitution reactions and subsequent transformations. The derivatization examples provided for 1-chloro-2,3-dimethyl-4-phenylnaphthalene, including benzylic reactions and cross-couplings, also illustrate the chemical versatility of chlorinated aromatic compounds . These reactions could be relevant when considering the reactivity of 1-(4-T-Butylphenyl)-3-chloropropan-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be influenced by their molecular structure. For instance, the vibrational and structural observations of a chlorophenyl compound provided insights into its HOMO-LUMO analysis and nonlinear optical properties . The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the reactivity and potential applications of 1-(4-T-Butylphenyl)-3-chloropropan-1-one. Computational studies, such as DFT, can be used to predict the physical and chemical properties of such compounds .
Aplicaciones Científicas De Investigación
-
1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives
- Application : These derivatives are used as photosensitizers in a two-component initiating system based on iodonium salt during photopolymerization processes . They are highly versatile, allowing access to photoinitiating systems for various types of photopolymerization .
- Method of Application : The derivatives are mixed with iodonium salt and used to initiate photopolymerization processes under near UV-A and visible ranges .
- Results or Outcomes : Excellent polymerization profiles are obtained during all types of photopolymerization processes . The newly developed bimolecular photoinitiating systems were investigated by applying an additive manufacturing process under visible light sources .
-
1,3,5,7-tetrakis(phenyl-4-sulfonyl-melamine)adamantane (ASN)
Safety And Hazards
“1-(4-T-Butylphenyl)-3-chloropropan-1-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKVKFPYVTZRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623628 | |
| Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-T-Butylphenyl)-3-chloropropan-1-one | |
CAS RN |
28547-33-3 | |
| Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

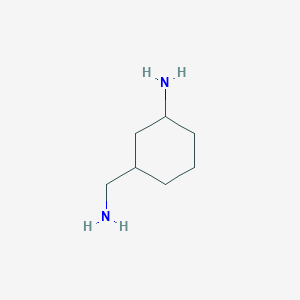
![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)

